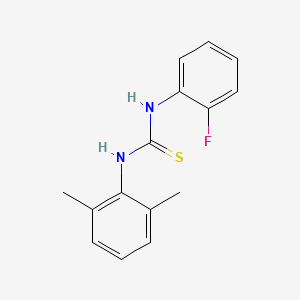
N-(2,6-dimethylphenyl)-N'-(2-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-N'-(2-fluorophenyl)thiourea (DMFT) is a chemical compound that belongs to the class of thiourea derivatives. DMFT has attracted the attention of researchers due to its unique chemical properties and potential applications in various fields.
科学的研究の応用
N-(2,6-dimethylphenyl)-N'-(2-fluorophenyl)thiourea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to possess antitumor, antiviral, and antifungal activities. This compound has also been investigated as a potential therapeutic agent for Parkinson's disease and Alzheimer's disease. In agriculture, this compound has been used as a pesticide and herbicide due to its ability to inhibit plant growth. In material science, this compound has been used as a precursor for the synthesis of various metal complexes.
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)-N'-(2-fluorophenyl)thiourea is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of enzymes such as acetylcholinesterase, tyrosinase, and urease. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. In addition, this compound has been shown to inhibit the activity of tyrosinase, which is an enzyme that is involved in the synthesis of melanin, the pigment that gives color to skin, hair, and eyes.
実験室実験の利点と制限
N-(2,6-dimethylphenyl)-N'-(2-fluorophenyl)thiourea has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. This compound is also highly soluble in organic solvents such as chloroform and methanol. However, there are also limitations to the use of this compound in lab experiments. This compound is toxic and should be handled with care. In addition, this compound is relatively expensive, which may limit its use in some research projects.
将来の方向性
There are several future directions for research on N-(2,6-dimethylphenyl)-N'-(2-fluorophenyl)thiourea. One area of research is the development of this compound-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of this compound-based pesticides and herbicides that are more environmentally friendly than current chemical formulations. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
合成法
N-(2,6-dimethylphenyl)-N'-(2-fluorophenyl)thiourea can be synthesized by reacting 2,6-dimethylaniline with 2-fluorobenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 123-125°C. The purity of this compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2S/c1-10-6-5-7-11(2)14(10)18-15(19)17-13-9-4-3-8-12(13)16/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGGIYFKZQIHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)
![7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5865737.png)
![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)

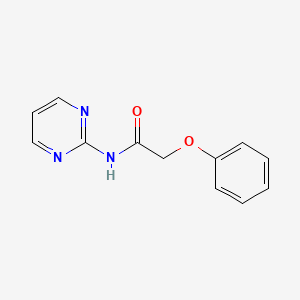
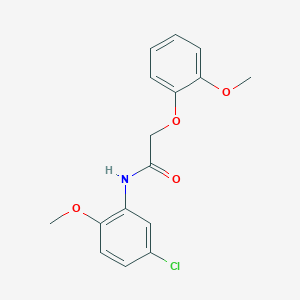
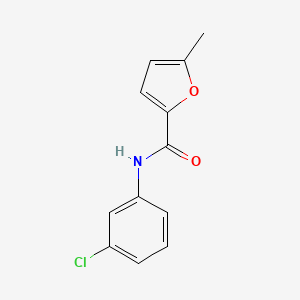

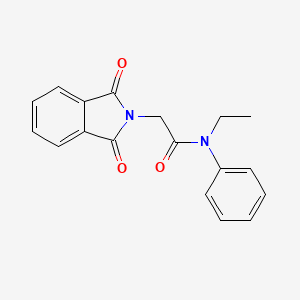
![(2-methoxy-5-nitrophenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5865815.png)
methyl]-N'-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5865816.png)
![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5865824.png)
